2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked carbamoylmethyl group and a 3-acetamidophenyl moiety. The terminal acetamide group is further modified with a 4-fluorobenzyl substituent. Such modifications are characteristic of pharmacologically active molecules, as acetamide and thiazole motifs are common in drug design due to their hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S2/c1-14(28)25-17-3-2-4-18(9-17)26-21(30)13-32-22-27-19(12-31-22)10-20(29)24-11-15-5-7-16(23)8-6-15/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMOSBOFJITIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of a thiazole derivative with a sulfanyl-containing reagent.
Attachment of the Acetamidophenyl Group: This is usually done through an amide coupling reaction, often using reagents like EDCI or DCC.
Incorporation of the Fluorophenyl Group: This step can be carried out via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide has several research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the acetamidophenyl moiety are likely involved in binding to these targets, while the fluorophenyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are compared below based on heterocyclic core, substituents, and reported bioactivity.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Heterocyclic Core Influence: The 1,3-thiazole core in the target compound differs from the 1,2,4-triazole in analogs 1–3. Triazoles, however, offer greater metabolic stability due to aromaticity . Analog 4 lacks a heterocycle, which may reduce binding specificity compared to thiazole/triazole derivatives.
Fluorine substituents (e.g., 4-fluorobenzyl in the target compound) enhance lipophilicity and bioavailability . Sulfanyl (-S-) linkages (common in all analogs) contribute to redox modulation and metal chelation, which may underlie anti-inflammatory or antimicrobial effects .
Biological Activity Trends: Anti-exudative activity: Analog 3 demonstrated efficacy comparable to diclofenac sodium, suggesting that triazole-acetamide hybrids with electron-rich substituents (e.g., furan) may target prostaglandin pathways . Antimicrobial activity: Analog 4’s 2-aminophenylsulfanyl group likely disrupts microbial membrane integrity, a mechanism less relevant to the target compound’s fluorobenzyl substituent .
Biological Activity
The compound 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule characterized by its thiazole ring and various functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The structural formula of the compound is as follows:
Key Features:
- Thiazole Ring: Known for its reactivity and interaction with biological targets.
- Acetamidophenyl Moiety: Enhances binding affinity to targets.
- Fluorophenyl Group: Influences pharmacokinetic properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating enzyme activity and influencing various biological pathways. The thiazole component plays a critical role in these interactions, often acting as a scaffold for binding to enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance:
- IC50 Values: The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
- Mechanisms: The anticancer activity may be linked to apoptosis induction and inhibition of cell proliferation through modulation of pathways like Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazole derivatives, the compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) value lower than that of standard antibiotics used as controls .
Study 2: Anticancer Activity
A comparative analysis of various thiazole compounds highlighted that this specific derivative had an IC50 value significantly lower than doxorubicin against A431 cancer cells. This suggests that it may serve as a more effective alternative in certain contexts.
Study 3: Anti-inflammatory Activity
In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential role in mitigating inflammatory responses .
Data Tables
| Biological Activity | IC50 (µM) | Target Cell Line |
|---|---|---|
| Antimicrobial | <10 | Various Bacterial Strains |
| Anticancer | 1.61 | A431 |
| Anti-inflammatory | N/A | Macrophage Cell Line |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
